Desacetilcefapirina

Descripción general

Descripción

Cefapirina desacetilada (sal sódica) es un metabolito activo del antibiótico cefalosporínico cefapirina. Es conocida por sus propiedades antibacterianas y es efectiva contra una gama de bacterias incluyendo Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis y Staphylococcus aureus

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Desacetylcephapirin demonstrates antimicrobial activity against various bacterial pathogens. Studies have shown that it is less potent than its parent compound, cephapirin, with reported efficacy ranging from 5% to 55% less effective depending on the bacterial strain tested .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of desacetylcephapirin can be quantified through its Minimum Inhibitory Concentration (MIC). For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 0.12 |

| Streptococcus uberis | 0.12 |

In clinical studies, desacetylcephapirin showed significant inhibitory effects against pathogens causing mastitis, with a higher persistence in milk compared to cephapirin itself .

Pharmacokinetics and Metabolism

Desacetylcephapirin is formed through the metabolic conversion of cephapirin in vivo. Research indicates that after administration, a substantial portion of cephapirin is converted to desacetylcephapirin, particularly noted in studies involving intramammary infusions in cattle . This conversion is crucial as it influences both the duration of antimicrobial activity and the overall therapeutic effectiveness.

Clinical Applications in Veterinary Medicine

Desacetylcephapirin is primarily utilized in treating mastitis in dairy cows. Its application includes:

- Intramammary Infusions : Administered directly into the udder to combat bacterial infections, leading to improved clinical outcomes.

- Prolonged Efficacy : Studies indicate that desacetylcephapirin remains detectable in milk for extended periods post-treatment, suggesting a longer duration of action compared to cephapirin .

Case Studies

Several case studies have documented the successful use of desacetylcephapirin in clinical settings:

- Case Study 1 : In a controlled trial involving dairy cows with clinical mastitis, treatment with desacetylcephapirin resulted in a clinical cure rate of over 90%, demonstrating its effectiveness against common pathogens .

- Case Study 2 : A comparative study showed that desacetylcephapirin had similar cure rates to other antibiotics while reducing overall antibiotic usage without compromising efficacy .

Implications for Animal Health

The use of desacetylcephapirin not only aids in treating infections but also aligns with efforts to minimize antibiotic resistance by promoting targeted therapy. Its application in veterinary medicine underscores the importance of understanding drug metabolism and pharmacodynamics to optimize treatment protocols.

Mecanismo De Acción

El mecanismo de acción de la cefapirina desacetilada (sal sódica) implica la inhibición de la síntesis de la pared celular bacteriana. El compuesto se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, impidiendo la unión cruzada de las cadenas de peptidoglicano, que es esencial para la integridad de la pared celular. Esto conduce al debilitamiento y eventual lisis de la célula bacteriana .

Análisis Bioquímico

Biochemical Properties

Desacetylcephapirin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. Desacetylcephapirin interacts with various enzymes, including beta-lactamases, which can hydrolyze the beta-lactam ring and render the antibiotic inactive . Desacetylcephapirin is relatively stable against beta-lactamase degradation compared to other cephalosporins .

Cellular Effects

Desacetylcephapirin exerts its effects on bacterial cells by inhibiting cell wall synthesis, which is crucial for maintaining cell integrity and shape . This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. In addition to its bactericidal activity, desacetylcephapirin can influence cell signaling pathways and gene expression in bacteria. The disruption of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes . Desacetylcephapirin also affects cellular metabolism by interfering with the synthesis of essential biomolecules required for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of desacetylcephapirin involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan strands in the bacterial cell wall . As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death. Desacetylcephapirin’s ability to inhibit PBPs makes it effective against a wide range of bacteria, including those that produce beta-lactamases . Additionally, desacetylcephapirin can induce changes in gene expression by activating stress response pathways in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylcephapirin can change over time due to its stability and degradation properties. Desacetylcephapirin is relatively stable in aqueous solutions but can degrade over time, especially under acidic or alkaline conditions . Long-term studies have shown that desacetylcephapirin maintains its antimicrobial activity for extended periods when stored under appropriate conditions . Its efficacy may decrease over time due to gradual degradation. In vitro and in vivo studies have demonstrated that desacetylcephapirin can have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

The effects of desacetylcephapirin vary with different dosages in animal models. At therapeutic doses, desacetylcephapirin effectively eliminates bacterial infections without causing significant adverse effects . At higher doses, desacetylcephapirin can exhibit toxic effects, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that desacetylcephapirin has a dose-dependent effect on bacterial clearance, with higher doses leading to more rapid and complete elimination of the infection . Threshold effects have also been observed, where doses below a certain level may not achieve the desired therapeutic outcome .

Metabolic Pathways

Desacetylcephapirin is primarily metabolized in the liver and kidneys . The metabolic pathways involve the hydrolysis of the beta-lactam ring by beta-lactamases, followed by further degradation into inactive metabolites . Desacetylcephapirin can also undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion via the urine . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of desacetylcephapirin has been reported . These metabolic pathways ensure the efficient elimination of desacetylcephapirin from the body while maintaining its antimicrobial activity.

Transport and Distribution

Desacetylcephapirin is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . Desacetylcephapirin can also bind to plasma proteins, which facilitates its distribution throughout the body . The transport of desacetylcephapirin within cells is mediated by specific transporters and binding proteins that recognize and facilitate its uptake . The distribution of desacetylcephapirin in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of desacetylcephapirin is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs) to inhibit cell wall synthesis . Desacetylcephapirin can also localize to the cytoplasm and other cellular compartments, where it may interact with other biomolecules involved in bacterial metabolism and stress responses . . Understanding the subcellular localization of desacetylcephapirin is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La cefapirina desacetilada (sal sódica) se sintetiza a partir de cefapirina a través de un proceso de desacetilación. La ruta sintética implica la eliminación del grupo acetilo de la cefapirina, lo que resulta en la formación de cefapirina desacetilada. Las condiciones de reacción típicamente involucran el uso de reactivos y catalizadores específicos para facilitar el proceso de desacetilación .

Métodos de Producción Industrial

En entornos industriales, la producción de cefapirina desacetilada (sal sódica) implica la desacetilación a gran escala de la cefapirina. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. La reacción se lleva a cabo bajo condiciones controladas para mantener la estabilidad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La cefapirina desacetilada (sal sódica) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar la estructura química de la cefapirina desacetilada.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden usar varios reactivos, dependiendo de la sustitución deseada, bajo condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de derivados oxidados, mientras que la reducción puede conducir a formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Cefapirina: El compuesto madre del que se deriva la cefapirina desacetilada. También es un antibiótico cefalosporínico con propiedades antibacterianas similares.

Cefazolina: Otra cefalosporina de primera generación con un mecanismo de acción similar.

Cefalotina: Un antibiótico cefalosporínico con un amplio espectro de actividad contra bacterias grampositivas y gramnegativas

Singularidad

La cefapirina desacetilada (sal sódica) es única debido a su estructura específica desacetilada, que puede resultar en diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con su compuesto madre, la cefapirina. Esta singularidad la hace valiosa en la investigación para comprender los efectos de las modificaciones estructurales en la actividad antibiótica .

Actividad Biológica

Desacetylcephapirin is a significant metabolite of the cephalosporin antibiotic cephapirin. Its biological activity, particularly in relation to antimicrobial efficacy, pharmacokinetics, and clinical applications, has been the subject of various studies. This article compiles research findings, data tables, and case studies to provide a comprehensive overview of the biological activity of desacetylcephapirin.

1. Antimicrobial Activity

Desacetylcephapirin exhibits notable antimicrobial properties, particularly against mastitis pathogens. The Minimum Inhibitory Concentrations (MICs) for desacetylcephapirin have been documented in various studies:

| Pathogen | MIC50 (µg/mL) | Clinical | Subclinical |

|---|---|---|---|

| Streptococcus dysgalactiae | 0.25 | Yes | Yes |

| Coagulase-negative staphylococci | 0.12 | Yes | Yes |

These results indicate that desacetylcephapirin is effective against both clinical and subclinical strains of these pathogens, making it a valuable option in veterinary medicine, especially for treating bovine mastitis .

2. Pharmacokinetics

The pharmacokinetics of desacetylcephapirin reveal its rapid metabolism and excretion patterns. Following administration of cephapirin, desacetylcephapirin becomes the predominant compound in systemic circulation and milk. One study demonstrated that after intramammary infusion of cephapirin in dairy cows, desacetylcephapirin was detected as the primary metabolite within 48 hours post-infusion .

Key Findings:

- Half-life : The half-life of desacetylcephapirin ranges from 0.5 to 2 hours in various species .

- Absorption : Approximately 90% of administered cephapirin is absorbed by humans, with desacetylcephapirin being the major residue detected in tissues .

- Tissue Distribution : Studies indicate that desacetylcephapirin persists longer than cephapirin in milk samples from treated animals, which is critical for evaluating withdrawal times for dairy products .

3. Clinical Applications and Case Studies

Desacetylcephapirin has been utilized in clinical settings primarily for treating mastitis in dairy cattle. A case study involving twenty patients indicated varying degrees of success with desacetylcephapirin treatment, showcasing its potential effectiveness but also highlighting the need for careful monitoring of outcomes .

Case Study Summary:

- Study Population : 20 patients treated with desacetylcephapirin.

- Outcomes : Excellent results were obtained in 1 case, fair results in 2 cases, indicating variability in treatment response .

4. Comparative Efficacy with Cephapirin

Research indicates that desacetylcephapirin is generally less active than its parent compound, cephapirin. Specifically, it has been reported to be 5% to 55% less effective against various pathogens depending on the specific strain tested . This reduced efficacy necessitates consideration when selecting treatment protocols.

5. Conclusion

Desacetylcephapirin plays a crucial role as an active metabolite of cephapirin with significant antimicrobial activity against key pathogens involved in bovine mastitis. Its pharmacokinetic profile supports its use in veterinary medicine; however, its comparative efficacy suggests that while it can be effective, it may not always replace cephapirin in treatment regimens.

Further research is essential to optimize dosing strategies and enhance understanding of its clinical implications across different animal species.

Propiedades

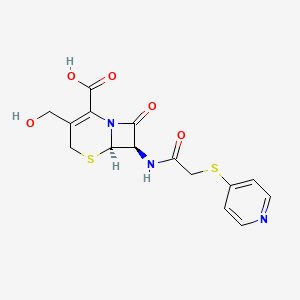

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 | |

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.